

Validating Experimental Results of Diisopropylaniline Reactions with Computational Studies: A Comparative Guide

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Compound of Interest

Compound Name: *Diisopropylaniline*

Cat. No.: *B050358*

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The synthesis of 2,6-**diisopropylaniline** (DIPA) is a critical process in the production of various agrochemicals, pharmaceuticals, and polymers. The selective alkylation of aniline to achieve high yields of the 2,6-disubstituted product presents a significant challenge due to the potential for N-alkylation and the formation of other C-alkylated isomers. This guide provides a comparative analysis of experimental data for the synthesis of 2,6-**diisopropylaniline** and discusses how computational studies can provide valuable insights into the reaction mechanisms and regioselectivity, even when direct computational validation of specific experimental results is not available.

Experimental Data Summary

The following table summarizes the experimental conditions and results for the synthesis of 2,6-**diisopropylaniline** from aniline and propylene, as reported in various studies.

Reference	Catalyst	Temperature (°C)	Pressure	Aniline:Propylene Molar Ratio	Reaction Time (h)	Aniline Conversion (%)	2,6-DIPA Selectivity (%)
Study 1[1]	Aniline Aluminum	280-290	High Pressure	1:2	1-5	>80	>50
Study 2[2]	Not Specified	300-310	High Pressure	Not Specified	6-8	>80	>40
Patent CN102701993B[3]	Homogeneous Catalyst	300-400	6-12 MPa	1:1.5-3	Not Specified	High	High

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 2,6-diisopropylaniline.

Protocol 1: Liquid Phase Alkylation in an Autoclave

This protocol is based on the procedure described for the high-pressure liquid-phase alkylation of aniline with propylene.[1]

Materials:

- Aniline
- Propylene
- Aluminum foil (catalyst precursor)
- 0.5L Autoclave
- SQ-206 Gas Chromatograph for product analysis

Procedure:

- Add aniline and a specified amount of aluminum foil (e.g., 5g) to a 0.5L autoclave.
- Seal the autoclave and stir the mixture.
- Heat the autoclave to approximately 220°C to initiate the formation of the aniline aluminum catalyst, which is indicated by the release of hydrogen gas.
- After the catalyst formation is complete (pressure stabilizes), introduce propylene into the autoclave.
- Increase the temperature to the reaction temperature of 280-290°C.
- Maintain the reaction at this temperature for 1 to 5 hours. The progress of the reaction can be monitored by the pressure drop.
- After the reaction is complete, cool the autoclave.
- Add water to quench the catalyst and separate the slag.
- The organic layer is then distilled to isolate the 2,6-**diisopropylaniline** product.
- Analyze the product composition using a gas chromatograph.

Protocol 2: High-Pressure Liquid Jet Reactor Synthesis

This method utilizes a high-pressure liquid jet reactor to improve the reaction efficiency compared to a standard autoclave.^[2]

Materials:

- Aniline
- Propylene
- Catalyst (as per the specific process)
- High-pressure liquid jet reactor (LJR)

Procedure:

- The vapor-liquid equilibrium of propylene and aniline is first simulated using software like Aspen-Plus to determine the optimal operating conditions.
- The alkylation of aniline with propylene is then carried out in a high-pressure liquid jet reactor.
- The reaction is conducted at a temperature of 300-310°C for 6-8 hours.
- A high liquid circulation rate of 10-12 times/h is maintained to enhance mixing and mass transfer.
- High reaction pressure is beneficial for the alkylation process in the LJR.
- Product analysis is performed to determine the conversion of aniline and the selectivity to **2,6-diisopropylaniline**.

Computational Insights and Comparison

While a direct computational study validating the specific experimental results for the synthesis of **2,6-diisopropylaniline** from aniline and propylene is not readily available in the literature, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to understand the underlying principles of this reaction.

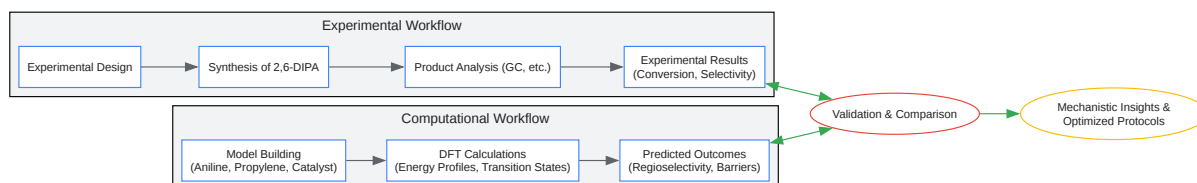
Theoretical studies on the electrophilic aromatic substitution of aniline, such as methylation, can offer insights into the regioselectivity of the alkylation process.^[4] The amino group (-NH₂) of aniline is an activating group and an ortho-, para-director. This means that it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.

Key Computational Predictions and Their Correlation with Experimental Findings:

- **Regioselectivity:** Computational models can calculate the activation energies for the electrophilic attack at the ortho, meta, and para positions of the aniline molecule. These calculations generally show that the energy barriers for attack at the ortho and para positions are lower than for the meta position, which is consistent with the experimental observation that alkylation occurs primarily at the ortho and para positions.^[4]

- **Steric Hindrance:** The formation of 2,6-**diisopropylaniline** requires two bulky isopropyl groups to be introduced at the ortho positions. Computational models can quantify the steric hindrance in the transition states leading to ortho- and para-alkylation. While the amino group electronically favors both ortho and para substitution, the increasing steric bulk of the alkylating agent and the already substituted aniline would influence the final product distribution. The experimental conditions, such as high temperatures, provide the necessary energy to overcome the activation barriers, including those influenced by steric effects.
- **Reaction Mechanism:** Computational studies can elucidate the stepwise mechanism of the Friedel-Crafts alkylation, including the formation of the carbocation from propylene, the electrophilic attack on the aniline ring to form a sigma complex (Wheland intermediate), and the final deprotonation to restore aromaticity. Understanding the energy profile of this pathway can help in optimizing reaction conditions.

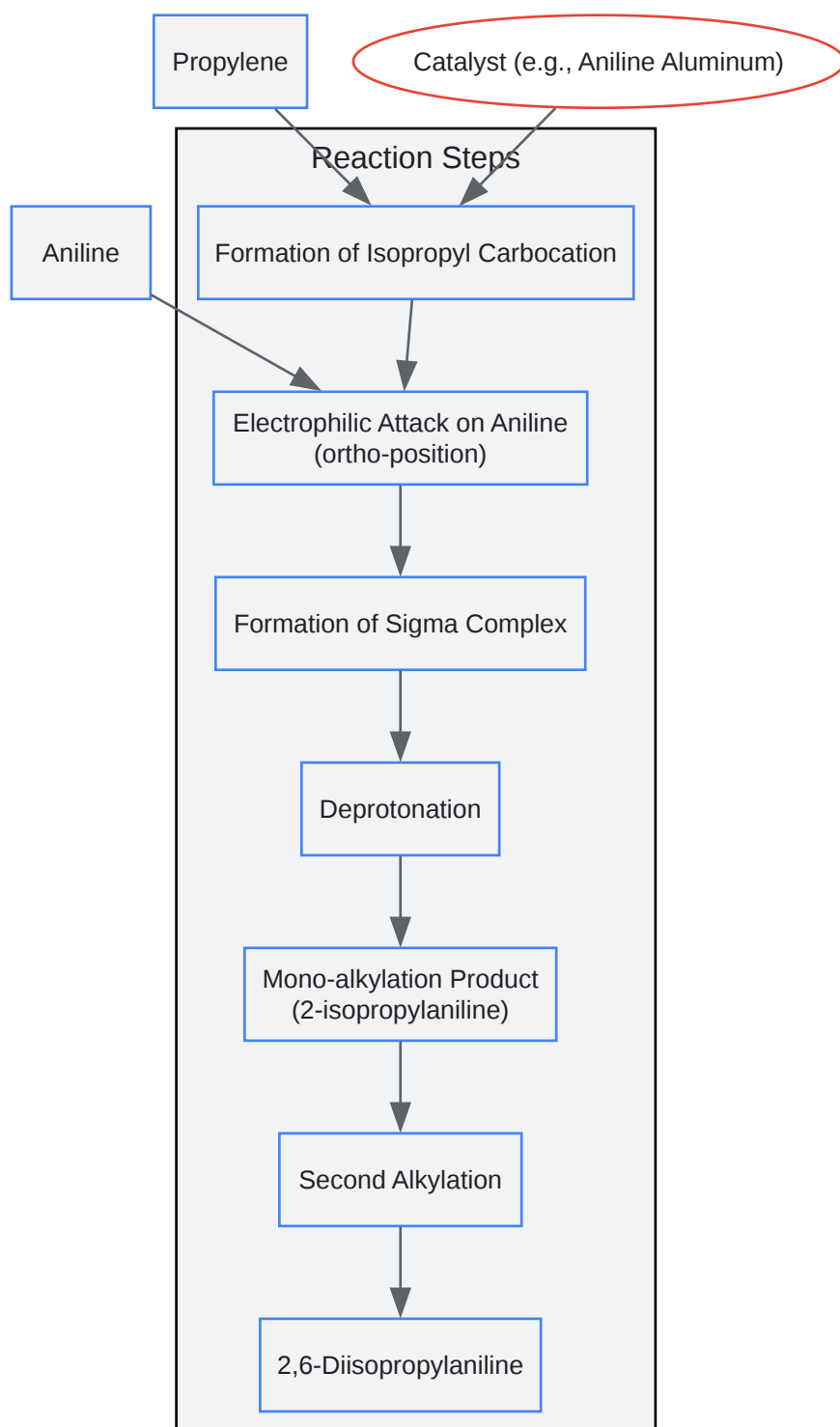
The following diagram illustrates the general workflow for validating experimental findings with computational studies.



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Workflow for validating experimental results with computational studies.

The reaction pathway for the synthesis of 2,6-**diisopropylaniline** via Friedel-Crafts alkylation is proposed as follows:



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Proposed reaction pathway for the synthesis of 2,6-diisopropylaniline.

Conclusion

The experimental synthesis of 2,6-**diisopropylaniline** via the alkylation of aniline with propylene has been demonstrated to achieve high conversion and selectivity under high-temperature and high-pressure conditions with suitable catalysts. While direct computational validation of these specific experimental setups is lacking in the current literature, the principles derived from computational studies on aniline reactivity strongly support the observed outcomes. Theoretical models help to explain the ortho-directing effect of the amino group and the role of steric hindrance in determining the final product distribution. The synergy between experimental work and computational modeling is crucial for the rational design of more efficient and selective catalytic systems for the synthesis of valuable chemical intermediates like 2,6-**diisopropylaniline**. Future computational studies focusing on the specific catalysts and reaction conditions used in the industry would be invaluable for further process optimization.

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